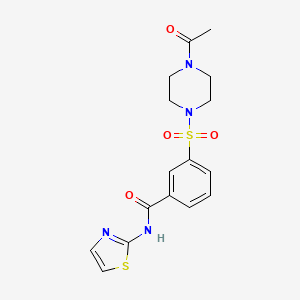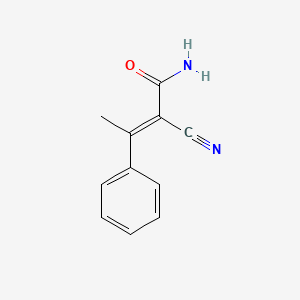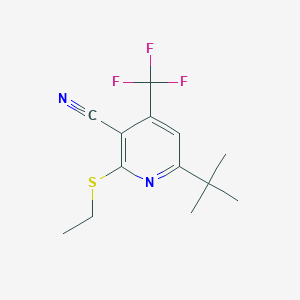
6-(Tert-butyl)-2-(ethylthio)-4-(trifluoromethyl)nicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a trifluoromethyl group, which plays an increasingly important role in pharmaceuticals, agrochemicals, and materials . It also contains a tert-butyl group, which is commonly used in drug discovery .
Chemical Reactions Analysis
The trifluoromethyl group is known to undergo various chemical reactions, particularly trifluoromethylation of carbon-centered radical intermediates .Applications De Recherche Scientifique
Organometallic Chemistry and Catalysis
Organometallic compounds featuring tert-butyl, ethylthio, and trifluoromethyl groups have been studied for their unique reactivities and applications in catalysis. For instance, the reactions of tetraalkyldiindane with tert-butyl and phenyl isonitriles demonstrate the formation of adducts without the insertion of the isonitrile carbon atom into metal-metal bonds, suggesting potential in organometallic synthesis and catalysis (Uhl, Hannemann, & Wartchow, 1998).
Materials Science
In materials science, the introduction of bulky substituents like tert-butyl and trifluoromethyl groups into molecules has been explored to control solid-state structures and charge mobility in organic semiconductors. This approach is instrumental in designing materials with specific electronic properties, as demonstrated by the sturdy electronic structure generated by bulky substituents in single-component conductors (Filatre-Furcate et al., 2016).
Organic Synthesis
The use of tert-butyl and trifluoromethyl groups in organic synthesis has been highlighted in the development of novel synthetic methodologies. For example, the tert-butyl hydroperoxide (TBHP) promoted sequential silylation and aromatisation of aryl isonitriles with silanes showcases the regioselective introduction of silyl groups, demonstrating the compound's relevance in the synthesis of complex organic molecules (Wang et al., 2014).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
6-tert-butyl-2-ethylsulfanyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15F3N2S/c1-5-19-11-8(7-17)9(13(14,15)16)6-10(18-11)12(2,3)4/h6H,5H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIUCBIRSMXUJCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(=CC(=N1)C(C)(C)C)C(F)(F)F)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-(2-((2-(mesitylamino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2364369.png)


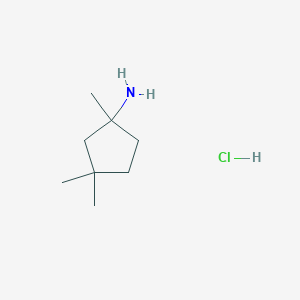
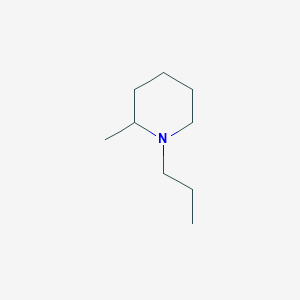
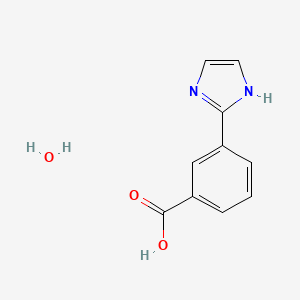
![Methyl 3-{[(4-bromo-3-methylphenyl)amino]sulfonyl}thiophene-2-carboxylate](/img/structure/B2364383.png)

![ethyl 4-(2-(3-(3-chlorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetyl)piperazine-1-carboxylate](/img/structure/B2364385.png)

![(E)-2-cyano-N-(3-piperidin-1-ylsulfonylphenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2364387.png)
